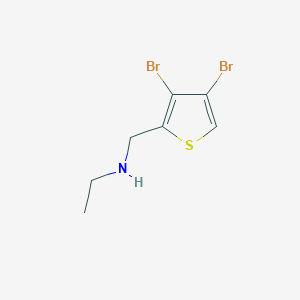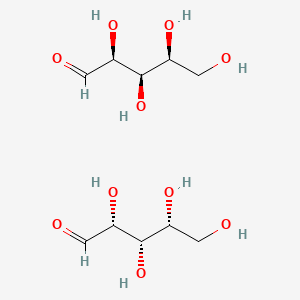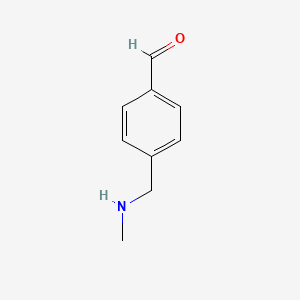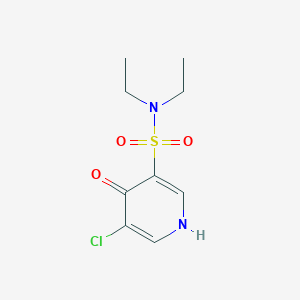
Ethyl 2-fluoro-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-oxohexanoate is an organic compound with the molecular formula C8H13FO3 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethyl acetate with propionyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using a reaction kettle coupled with a rectifying tower. This method involves feeding the reactants into the reaction kettle, followed by separation and purification steps to obtain the final product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-fluoro-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2-fluoro-3-oxohexanoic acid.
Reduction: Formation of ethyl 2-fluoro-3-hydroxyhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-3-oxohexanoate involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active fluorinated moiety, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
Ethyl 3-oxohexanoate: Similar in structure but lacks the fluorine atom.
Ethyl 2-fluoro-3-oxopentanoate: A shorter chain analog with similar reactivity.
Ethyl 2-fluoro-3-oxoheptanoate: A longer chain analog with similar properties
Uniqueness: Ethyl 2-fluoro-3-oxohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .
Propiedades
Número CAS |
76435-44-4 |
|---|---|
Fórmula molecular |
C8H13FO3 |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-3-oxohexanoate |
InChI |
InChI=1S/C8H13FO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 |
Clave InChI |
LNOHNNJHHLKCNM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)




![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)





